B1576101 Maximin 32

Maximin 32

Cat. No.: B1576101
Attention: For research use only. Not for human or veterinary use.
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Description

Maximin 32 belongs to the Maximin family of antimicrobial peptides (AMPs) derived from the skin secretions of the giant fire-bellied toad (Bombina maxima). These peptides are part of the amphibian innate immune system, exhibiting broad-spectrum activity against bacteria, fungi, and mycoplasma . For instance, Maximin 9 (a well-characterized member) contains a free thiol group critical for its antimycoplasma activity and structural stability . Maximin peptides are encoded by genes with three exons, where the third exon encodes both Maximin and Maximin H variants, suggesting evolutionary diversification via domain shuffling or gene conversion .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GIGGKILGGLKTALKGAAKELASTYLH

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Antimicrobial Peptides

Peptide Source Structure Key Features Target Microbes
Maximin 9 Bombina maxima Linear, free thiol Antimycoplasma activity; rapid gene diversification Mycoplasma, Gram-positive bacteria
Magainin-2 Xenopus laevis α-helical Membrane disruption; broad-spectrum activity Gram-negative bacteria, fungi
Human β-defensin 2 Homo sapiens β-sheet, cysteine-rich Chemotactic and antimicrobial roles Bacteria, viruses
Temporin-L Rana temporaria Amphipathic α-helix Selective Gram-positive activity; salt-sensitive Staphylococcus aureus

Key Findings:

Structural Diversity : Maximin peptides lack conserved cysteine residues (unlike defensins), relying instead on linear structures with free thiols or other motifs for activity . This contrasts with the α-helical magainins and β-sheet defensins.

Evolutionary Adaptability : Maximin genes exhibit rapid divergence through domain shuffling, enabling adaptation to diverse pathogens . This contrasts with slower-evolving AMPs like magainins, which retain conserved structures.

Mechanistic Flexibility : Maximin 9’s antimycoplasma activity suggests a unique mechanism distinct from membrane-disrupting peptides like magainins .

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